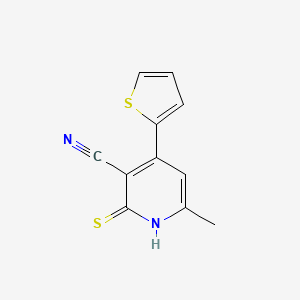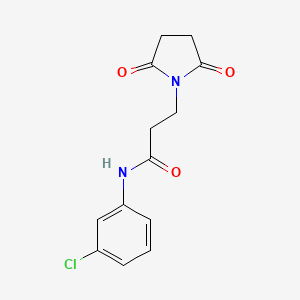
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine, also known as TFP, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the pyridine family and has a molecular formula of C17H15F3NO2.
Mecanismo De Acción
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves its ability to bind to specific enzymes and inhibit their activity. For example, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration at the synapse. This results in enhanced cholinergic neurotransmission, which has been implicated in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and anti-inflammatory and anticancer properties. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have off-target effects, which can complicate the interpretation of results. Additionally, the use of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may be limited by its solubility and stability, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in scientific research. One potential area of investigation is the development of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have applications in the development of new anti-inflammatory and anticancer drugs. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves a multi-step process that starts with the reaction between 2-methoxyphenol and allyl bromide to form 4-allyl-2-methoxyphenol. This intermediate is then reacted with 2-chloro-5-trifluoromethylpyridine to form 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine. The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-4-11-5-7-13(14(9-11)21-2)22-15-8-6-12(10-20-15)16(17,18)19/h3,5-10H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPEPBETPREFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
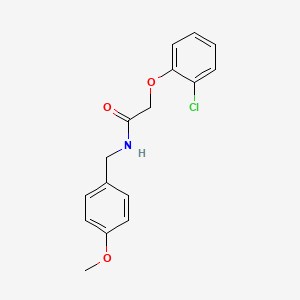
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
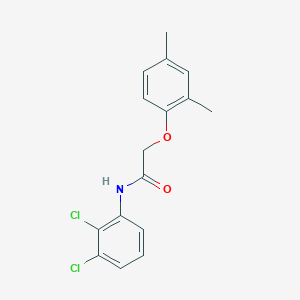
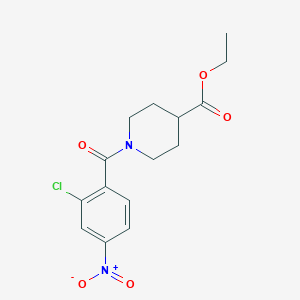

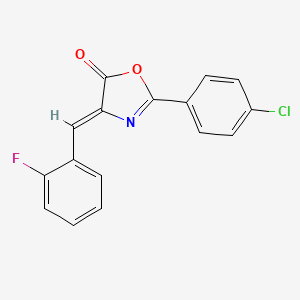


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
